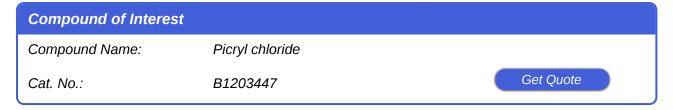


# Technical Guide: Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene)

Author: BenchChem Technical Support Team. Date: December 2025



CAS Registry Number: 88-88-0

This technical guide provides an in-depth overview of **Picryl chloride** (2-chloro-1,3,5-trinitrobenzene), a versatile and highly reactive compound. It is intended for researchers, scientists, and professionals in drug development and related fields. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its chemical reactivity and biological implications.

## **Chemical and Physical Properties**

**Picryl chloride** is a yellow crystalline solid.[1][2] Its high reactivity is due to the presence of three electron-withdrawing nitro groups on the benzene ring, which make the carbon atom attached to the chlorine atom highly susceptible to nucleophilic attack.[1] It is also a highenergy material, classified as a detonating explosive.[1][3][4]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Picryl chloride**.



Property	Value	Source(s)
Identifiers		
CAS Registry Number	88-88-0	[5]
IUPAC Name	2-chloro-1,3,5-trinitrobenzene	[1]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> CIN <sub>3</sub> O <sub>6</sub>	[1][3]
Molecular Weight	247.55 g/mol	[1][3]
Physical Properties		
Appearance	Light yellow needles or crystalline solid	[1][2][3][4]
Melting Point	83 °C (181-185 °F)	[1][4]
Density	1.797 - 1.90 g/cm <sup>3</sup>	[2][4]
Solubility	Insoluble in water; Slightly soluble in ether, alcohol, and benzene; Soluble in acetone and dimethyl sulfoxide (DMSO).	[2][3][4]
Vapor Pressure	3.83 x 10 <sup>-6</sup> mmHg	[3]
Spectroscopic Data		
UV-Vis (λmax in Alcohol)	340 nm (log ε = 2.8)	[3]
<sup>1</sup> H NMR	Spectra available in databases.	[3][6]
<sup>13</sup> C NMR	Spectra available in databases.	[6]
IR	Spectra available in databases.	[3][6]
Safety Data		
UN Number	0155 (dry or wetted with < 10% water); 3365 (wetted with ≥	[1][3]



	10% water)	
Hazards	Explosive, Acute Toxic, Environmental Hazard	[1][3]

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **Picryl chloride** and its application in immunological studies and as a derivatization agent.

## Synthesis of Picryl Chloride from Picric Acid

This protocol describes the synthesis of **Picryl chloride** via the reaction of picric acid with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like pyridine.

### Materials:

- Picric acid (2,4,6-trinitrophenol)
- Pyridine
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 2N solution
- · Deionized water
- · Reaction vessel with stirring and temperature control
- Filtration apparatus
- Vacuum drying oven

### Procedure:

• Preparation of Pyridinium Picrate: In a reaction vessel, dissolve picric acid in approximately half the required volume of DMF. Filter the solution if necessary.



- Add the remaining DMF to the reactor. In a separate container, mix pyridine with a small amount of DMF.
- Rapidly add the pyridine/DMF solution to the picric acid/DMF solution with agitation. Allow
  the mixture to stir for about one hour. The formation of pyridinium picrate, a yellow solid,
  should occur.
- Chlorination: Cool the reaction mixture and slowly add phosphorus oxychloride through a tube below the surface of the mixture. Maintain cooling as the reaction is exothermic.
- After the addition is complete, allow the mixture to stand overnight with agitation to ensure the reaction goes to completion.
- Precipitation and Washing: Prepare a 2N hydrochloric acid bath in a larger reactor. Transfer
  the reaction mixture into the HCl bath with vigorous agitation. Picryl chloride will precipitate
  as a solid.
- Continue to stir the slurry for approximately 30 minutes.
- Purification: Filter the solid **Picryl chloride** from the acid bath.
- Wash the collected solids thoroughly with a large volume of deionized water to remove any remaining acid and salts.
- Drying: Air-dry the product for about one hour, then transfer it to a vacuum oven and dry for 48 hours or until a constant weight is achieved.

## **Induction of Contact Hypersensitivity in a Murine Model**

**Picryl chloride** is widely used as a hapten to induce a contact hypersensitivity (CHS) response in mice, which serves as a model for allergic contact dermatitis.

### Materials:

- Picryl chloride
- Vehicle solution (e.g., acetone and olive oil mixture, or methyl-ethyl-ketone)



- Experimental animals (e.g., CBA/J mice)
- Micrometer for measuring ear thickness
- Clippers for shaving

### Procedure:

- Sensitization Phase:
  - Prepare a 7% (w/v) solution of **Picryl chloride** in the chosen vehicle.
  - Shave a small area on the abdomen of each mouse.
  - Apply a small volume (e.g., 0.1-0.2 mL) of the 7% Picryl chloride solution to the shaved abdomen.
  - Allow the animals to rest for a period of 3 to 6 days for sensitization to develop.
- Challenge Phase:
  - Prepare a dilute solution of **Picryl chloride** (e.g., 0.5% or 1% w/v) in the vehicle.
  - Under light anesthesia, apply a small volume (e.g., 20 μL) of the 0.5% Picryl chloride solution to both sides of one ear of each sensitized mouse.
  - As a control, apply the vehicle only to the other ear.
- Measurement of Response:
  - Measure the thickness of both ears using a micrometer at baseline (before challenge) and at various time points after the challenge (e.g., 2, 24, 48, and 72 hours).
  - The CHS response is quantified as the change in ear thickness (ear swelling) of the Picryl chloride-treated ear compared to the vehicle-treated ear.
  - The inflammatory infiltrate can be further analyzed by histological examination of ear tissue sections.[8][9]



# Derivatization of Amino Acids for HPLC Analysis (General Protocol)

**Picryl chloride**'s reactivity with primary and secondary amines makes it a potential derivatizing agent for enhancing the detection of amino acids and peptides in HPLC, particularly with UV detection. This is a general protocol, and optimization may be required.

#### Materials:

- Picryl chloride
- Amino acid standard or sample
- Alkaline buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 9.5-10.5)
- Anhydrous acetonitrile or DMF
- Quenching solution (e.g., 0.5 M hydroxylamine or Tris buffer, pH 8.0)
- HPLC system with a C18 reverse-phase column and a UV detector

### Procedure:

- Reagent Preparation: Prepare a fresh solution of Picryl chloride in anhydrous acetonitrile or DMF (e.g., 10-50 mg/mL) immediately before use.
- Sample Preparation: Dissolve the amino acid sample in the alkaline buffer to a suitable concentration (e.g., 1-10 mg/mL).
- · Derivatization Reaction:
  - Add a molar excess (e.g., 10- to 50-fold) of the Picryl chloride solution to the amino acid solution.
  - Incubate the mixture at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid.



- Quenching: Add the quenching solution to the reaction mixture to consume any unreacted
   Picryl chloride. Incubate for 15 minutes at room temperature.
- Analysis:
  - Acidify the reaction mixture with a suitable acid (e.g., 0.1% trifluoroacetic acid) to a pH of
     2-3.
  - Inject an appropriate volume of the final solution into the HPLC system for analysis. The derivatized amino acids can be detected by their UV absorbance.

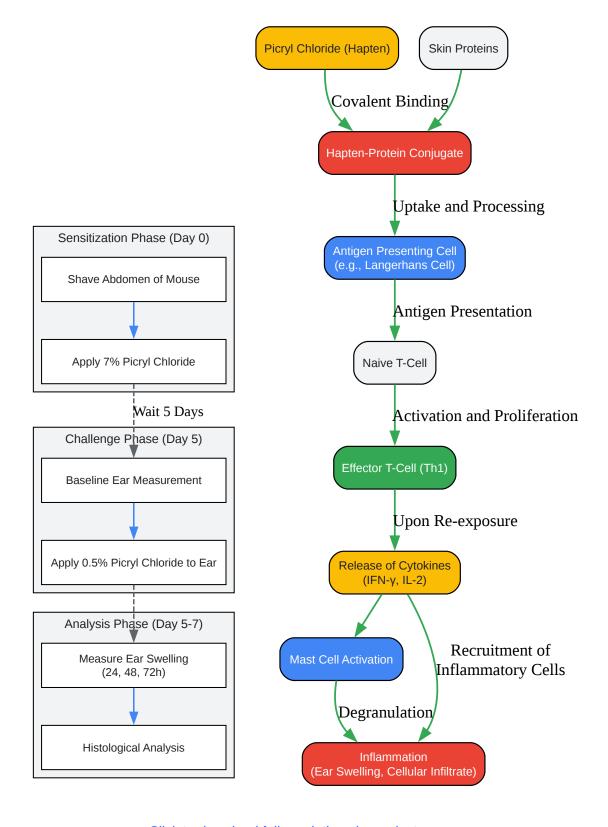
## **Visualizations**

The following diagrams, generated using the DOT language, illustrate key concepts related to **Picryl chloride**.

## **Nucleophilic Aromatic Substitution**

The reactivity of **Picryl chloride** is dominated by nucleophilic aromatic substitution, where the chloride is displaced by a nucleophile.





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